molecular formula C18H17N5O4S B2632813 ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207059-13-9

ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2632813
CAS RN: 1207059-13-9
M. Wt: 399.43
InChI Key: GGNCXYCGGLQMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : A study by Mohamed (2021) detailed the synthesis of various chemical derivatives using ethyl 2-(benzo[d]thazol-2-yl)acetate, a compound closely related to the specified chemical, demonstrating the versatility of these compounds in creating a range of chemical structures (Mohamed, 2021).
  • Cyclisation Reactions : Gray et al. (1976) investigated the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, which are structurally similar to the specified compound, showing the potential for creating azolo[5,1-c][1,2,4]triazines (Gray et al., 1976).

Biochemical and Pharmaceutical Research

  • Antimicrobial Activities : The study of novel triazole derivatives by Altıntop et al. (2011), which includes compounds similar to the specified chemical, revealed significant antimicrobial activities against various pathogens, indicating potential pharmaceutical applications (Altıntop et al., 2011).
  • Synthesis for Insecticidal Purposes : A study by Fadda et al. (2017) utilized related heterocyclic compounds for the synthesis of insecticidal agents, highlighting another practical application of such compounds in agricultural sciences (Fadda et al., 2017).

Material Science and Photodegradation Studies

  • Photodegradation Research : Abdou et al. (1987) explored the photodegradation of Azinphos-ethyl, a compound with a similar structure, in various solutions. This study contributes to understanding the environmental impacts and degradation behaviors of such compounds (Abdou et al., 1987).

properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-2-27-17(26)11-7-8-13-15(11)20-18(28-13)19-14(24)9-23-16(25)10-5-3-4-6-12(10)21-22-23/h3-6,11H,2,7-9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCXYCGGLQMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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